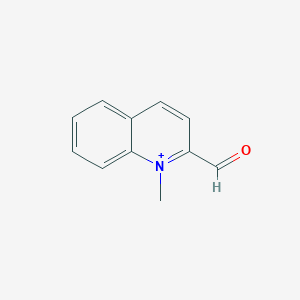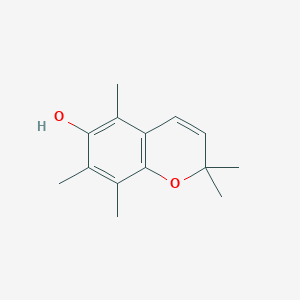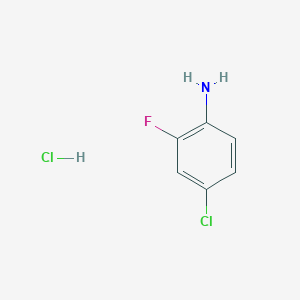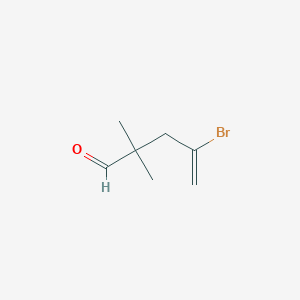
4-Bromo-2,2-dimethylpent-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,2-dimethylpent-4-enal is an organic compound with the molecular formula C7H11BrO It is characterized by the presence of a bromine atom, a double bond, and an aldehyde group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2-dimethylpent-4-enal typically involves the bromination of 2,2-dimethylpent-4-enal. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the molecule. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,2-dimethylpent-4-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used to replace the bromine atom.
Major Products Formed
Oxidation: 4-Bromo-2,2-dimethylpentanoic acid.
Reduction: 4-Bromo-2,2-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,2-dimethylpent-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,2-dimethylpent-4-enal involves its interaction with various molecular targets and pathways. The presence of the bromine atom and the aldehyde group allows the compound to participate in a range of chemical reactions, influencing its reactivity and biological activity. The exact mechanism may vary depending on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpent-4-enal: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2,2-dimethylbutanal: Similar structure but with a different carbon chain length.
4-Bromo-2,2-dimethylpentanoic acid: An oxidized form of the compound.
Uniqueness
4-Bromo-2,2-dimethylpent-4-enal is unique due to the combination of its bromine atom, double bond, and aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
54814-13-0 |
|---|---|
Molekularformel |
C7H11BrO |
Molekulargewicht |
191.07 g/mol |
IUPAC-Name |
4-bromo-2,2-dimethylpent-4-enal |
InChI |
InChI=1S/C7H11BrO/c1-6(8)4-7(2,3)5-9/h5H,1,4H2,2-3H3 |
InChI-Schlüssel |
SILDRJIGMCJKTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=C)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






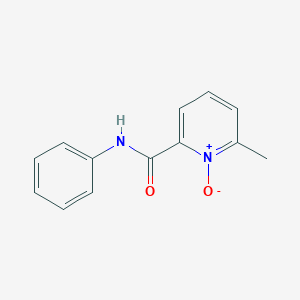
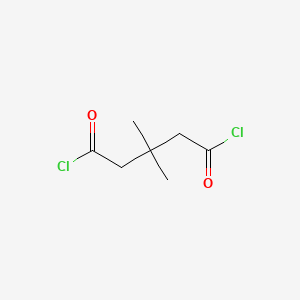
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
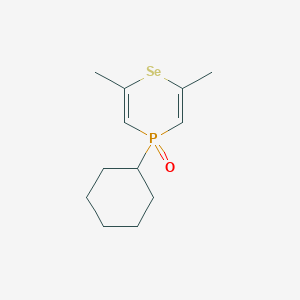
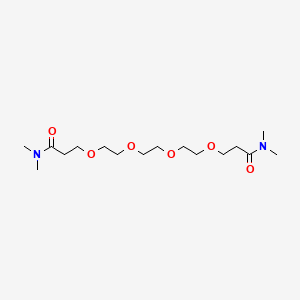
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)

